N-Benzylphthalimide

Description

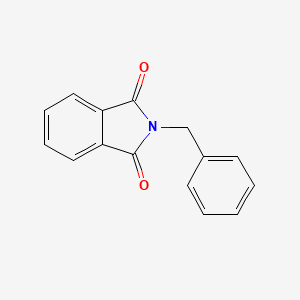

Structure

3D Structure

Properties

IUPAC Name |

2-benzylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITXFYCLPDFRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036647 | |

| Record name | N-Benzylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-01-0 | |

| Record name | 2-(Phenylmethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2142-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G2A77460J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Benzylphthalimide: A Comprehensive Technical Guide

CAS Number: 2142-01-0

This technical guide provides an in-depth overview of N-Benzylphthalimide, a significant chemical compound utilized in various scientific domains. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

This compound, also known as 2-benzylisoindoline-1,3-dione, is a white to light yellow crystalline powder.[1] Its core structure consists of a phthalimide (B116566) group to which a benzyl (B1604629) group is attached via the nitrogen atom.[2] This substitution influences its physical and chemical characteristics, such as its solubility and reactivity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2142-01-0 | [3][4] |

| Molecular Formula | C₁₅H₁₁NO₂ | [3][4] |

| Molecular Weight | 237.25 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 114-116 °C | [4] |

| Boiling Point | 393.1 °C at 760 mmHg (estimated) | [1] |

| Density | 1.311 g/cm³ | [1] |

| Solubility | Soluble in DMSO | [1] |

| IUPAC Name | 2-benzylisoindole-1,3-dione | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Key Features | Reference(s) |

| Infrared (IR) Spectrum | Characteristic strong carbonyl (C=O) stretching bands around 1715 cm⁻¹ and 1772 cm⁻¹. | [5] |

| Mass Spectrum (MS) | Molecular ion peak (M+) at m/z 237. A prominent fragment is the tropylium (B1234903) ion at m/z 91. | [1] |

| ¹H NMR | Signals corresponding to the aromatic protons of the phthalimide and benzyl groups, and a characteristic singlet for the methylene (B1212753) (-CH₂-) protons. | [5] |

| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and the methylene carbon. | [5] |

Experimental Protocols

Synthesis of this compound

Several methods are available for the synthesis of this compound. The Gabriel synthesis is a classic and widely used method.[1]

Method 1: Gabriel Synthesis from Phthalimide and Benzyl Chloride

This method involves the N-alkylation of potassium phthalimide with benzyl chloride.

-

Materials:

-

Phthalimide

-

Anhydrous potassium carbonate

-

Benzyl chloride

-

Glacial acetic acid (for recrystallization)

-

-

Procedure:

-

An intimate mixture of 1.2 moles of anhydrous potassium carbonate and 2 moles of phthalimide is prepared.

-

4 moles of benzyl chloride are added to this mixture.

-

The reaction mixture is heated at 190°C under a reflux condenser for three hours.

-

While the mixture is still hot, excess benzyl chloride is removed by steam distillation.

-

As the distillation proceeds, this compound crystallizes. The mixture is then cooled rapidly with vigorous agitation.

-

The solid product is collected by filtration on a Büchner funnel and washed thoroughly with water.

-

The crude product is then washed with 60% ethanol.

-

The final product is purified by recrystallization from glacial acetic acid to yield colorless crystals.

-

Method 2: Synthesis from Phthalic Anhydride (B1165640) and Benzylamine (B48309)

This method involves the condensation of phthalic anhydride with benzylamine.

-

Materials:

-

Phthalic anhydride

-

Benzylamine

-

Glacial acetic acid

-

-

Procedure:

-

Equimolar amounts of phthalic anhydride and benzylamine are dissolved in glacial acetic acid.

-

The solution is refluxed for a sufficient time to complete the reaction.

-

Upon cooling, the this compound product crystallizes out of the solution.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

-

Diagram 1: General Workflow for the Synthesis of this compound

Caption: A flowchart illustrating two common synthetic routes to this compound.

Purification by Recrystallization

Recrystallization is a standard procedure to purify the crude this compound.

-

Solvent Selection: Glacial acetic acid is a suitable solvent for the recrystallization of this compound.

-

Procedure:

-

The crude this compound is dissolved in a minimum amount of hot glacial acetic acid to form a saturated solution.

-

The hot solution is filtered by gravity to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

The resulting crystals are collected by suction filtration.

-

The crystals are washed with a small amount of cold solvent to remove residual soluble impurities.

-

The purified crystals are then dried in a vacuum oven.

-

Biological Activity and Signaling Pathways

While this compound itself has been investigated for some biological activities, detailed mechanistic studies elucidating its direct interaction with specific signaling pathways are limited.[1] However, research on structurally related phthalimide derivatives provides insights into potential mechanisms of action.

Antimicrobial Activity: Phthalimide derivatives have been reported to exhibit antimicrobial properties. The proposed mechanism for some antifungal phthalimides involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.[6] The antibacterial action may involve disruption of the bacterial cell membrane or other intracellular targets.[6]

Antitumor Activity and Signaling Pathways of Related Compounds:

Direct evidence for this compound's role in specific cancer signaling pathways is not yet well-established. However, studies on closely related analogs offer valuable perspectives:

-

mTOR Pathway: N-Hydroxyphthalimide, a structural analog, has been shown to exhibit antitumor activity by suppressing the mTOR (mammalian target of rapamycin) signaling pathway.[7][8] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[7] N-Hydroxyphthalimide was found to inhibit both mTORC1 and mTORC2 complexes, leading to cell cycle arrest and apoptosis in cancer cells.[7]

-

Hedgehog Pathway: Derivatives of benzylphthalazine, which share structural similarities with this compound, have been synthesized and evaluated as inhibitors of the Hedgehog signaling pathway.[2] The Hedgehog pathway plays a critical role in embryonic development and its aberrant activation is implicated in the development of several cancers.[9]

The direct molecular targets and the precise signaling cascades modulated by this compound remain an active area for future research.

Diagram 2: The mTOR Signaling Pathway (Inhibited by N-Hydroxyphthalimide, a related compound)

Caption: The mTOR pathway, a key regulator of cell growth, inhibited by N-Hydroxyphthalimide.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis and medicinal chemistry.

-

Protecting Group for Amines: The phthalimide group is a well-established protecting group for primary amines, notably in the Gabriel synthesis of amines.[1]

-

Precursor for Biologically Active Molecules: It is a key intermediate in the synthesis of various derivatives that are being investigated for a range of therapeutic applications, including as potential antibacterial and anticancer agents.[1][10]

-

Chemical Research: this compound is used in studies of reaction mechanisms, such as nucleophilic substitution and hydrolysis.[1]

Safety and Handling

This compound is harmful if swallowed.[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical compounds.

References

- 1. This compound | 2142-01-0 | Benchchem [benchchem.com]

- 2. Synthesis and evaluation of novel benzylphthalazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzylphthalimide | C15H11NO2 | CID 75059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inhibition of the Hedgehog Signaling Pathway Depresses the Cigarette Smoke-Induced Malignant Transformation of 16HBE Cells on a Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

N-Benzylphthalimide: A Comprehensive Technical Guide to its Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylphthalimide (NBPT), a derivative of phthalimide (B116566), is a compound of significant interest in synthetic organic chemistry and medicinal chemistry due to its versatile applications as a synthetic intermediate and its potential biological activities.[1][2] This technical guide provides an in-depth analysis of the molecular structure and conformation of this compound, drawing upon crystallographic and spectroscopic data. The document presents a detailed summary of its structural parameters, experimental protocols for its synthesis and characterization, and visual representations of its structural features and synthetic pathways.

Molecular Structure and Conformation

This compound, with the chemical formula C₁₅H₁₁NO₂, is characterized by a distinctive non-planar, "roof-shaped" geometry.[1][2][3] This conformation arises from the spatial arrangement of its two primary structural motifs: a planar phthalimide ring system and a phenyl ring, which are connected by a methylene (B1212753) (-CH₂-) bridge.[3][4]

The phthalimide group itself is a planar, cyclic imide, while the benzyl (B1604629) group consists of a phenyl ring attached to the methylene carbon.[3] The key feature of this compound's conformation is the nearly orthogonal orientation of the phthalimide and phenyl rings.[5] This perpendicular arrangement is a consequence of the steric hindrance and electronic effects dictated by the sp³-hybridized methylene linker.

Crystallographic Data

Single-crystal X-ray diffraction studies have been instrumental in elucidating the precise three-dimensional structure of this compound in the solid state.[3][5] The compound is known to crystallize in the triclinic crystal system with the space group P-1.[5] The crystal structure reveals that the molecules pack in parallel layers of phthalimide units stacked along the a-axis, indicating the presence of π-π stacking interactions between the aromatic phthalimide rings of adjacent molecules.[4][5] These stacking interactions, along with weak intermolecular hydrogen bonds, contribute to the stability of the crystal lattice.[5]

Quantitative Structural Data

The following tables summarize the key quantitative data obtained from X-ray crystallographic analysis of this compound, providing a detailed insight into its bonding and geometry.

Table 1: Key Bond Lengths in this compound

| Bond | Typical Length (Å) | Data Source |

| C=O (imide) | ~1.21 | X-ray Crystallography[3][5] |

| C-N (imide) | ~1.38 | X-ray Crystallography[3][5] |

Table 2: Key Bond Angles and Dihedral Angles in this compound

| Angle | Value (°) | Data Source |

| Dihedral Angle (Phthalimide vs. Phenyl) | 81.3 - 86.9 | X-ray Crystallography[3][5] |

| N1–C9–C10 Bond Angle | 114.2 | X-ray Crystallography[5] |

Table 3: Crystallographic Parameters for this compound (Triclinic Polymorph)

| Parameter | Value | Data Source |

| Space Group | P-1 | X-ray Crystallography[5] |

| a | 7.1159(3) Å | X-ray Crystallography[5] |

| b | 8.4691(3) Å | X-ray Crystallography[5] |

| c | 10.1461(5) Å | X-ray Crystallography[5] |

| α | 99.480(2)° | X-ray Crystallography[5] |

| β | 97.648(2)° | X-ray Crystallography[5] |

| γ | 106.745(2)° | X-ray Crystallography[5] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods involve the reaction of a phthalic acid derivative with a benzylating agent.

Method 1: From Phthalic Anhydride (B1165640) and Benzylamine (B48309)

This method involves the condensation of phthalic anhydride with benzylamine.[1][3]

-

Reactants: Phthalic anhydride, Benzylamine.

-

Solvent: Glacial acetic acid.

-

Procedure:

-

Dissolve phthalic anhydride and benzylamine in glacial acetic acid.

-

Reflux the reaction mixture.

-

Upon cooling, the this compound product crystallizes out.

-

The product can be purified by recrystallization from a suitable solvent like ethanol.[6]

-

Method 2: From Phthalimide and Benzyl Chloride (Gabriel Synthesis)

This is a classic Gabriel synthesis approach for the preparation of primary amines, where this compound is a key intermediate.[7][8][9]

-

Reactants: Phthalimide, Benzyl chloride, a weak base (e.g., potassium carbonate).

-

Procedure:

-

An intimate mixture of finely powdered phthalimide and anhydrous potassium carbonate is prepared.[7]

-

Benzyl chloride is added to this mixture.[7]

-

The mixture is heated at a high temperature (e.g., 190°C) under reflux for several hours.[7][9]

-

After the reaction, excess benzyl chloride is removed by steam distillation.[7]

-

The solid this compound product is then isolated by filtration and can be purified by recrystallization from glacial acetic acid.[7]

-

Structural Characterization

Single-Crystal X-ray Diffraction

-

Objective: To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.[3]

-

General Protocol:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain accurate atomic coordinates and thermal parameters.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure and provide information about the chemical environment of the protons.

-

¹H NMR Data (in CDCl₃):

Infrared (IR) Spectroscopy

-

Objective: To identify the characteristic functional groups present in the molecule.

-

Key IR Absorptions:

-

Strong symmetric and asymmetric C=O stretching vibrations of the imide group are observed around 1770 cm⁻¹ and 1710 cm⁻¹, respectively.[5]

-

Visualizations

The following diagrams illustrate the logical relationships in the synthesis and characterization of this compound.

Conclusion

The molecular structure and conformation of this compound are well-defined by its characteristic "roof-shaped" geometry, with the phthalimide and phenyl rings oriented nearly orthogonally to each other. This structural arrangement is supported by extensive crystallographic and spectroscopic data. The synthetic routes to this compound are well-established, providing efficient access to this important chemical intermediate. This comprehensive guide serves as a valuable resource for researchers and scientists engaged in fields where the structural and synthetic aspects of this compound are of paramount importance.

References

- 1. Cas 2142-01-0,this compound | lookchem [lookchem.com]

- 2. This compound | 2142-01-0 [chemicalbook.com]

- 3. This compound | 2142-01-0 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound | 2142-01-0 | >98% [smolecule.com]

- 6. CN112409237B - Preparation method of this compound - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

Synthesis of N-Benzylphthalimide from phthalic anhydride and benzylamine

An In-depth Technical Guide to the Synthesis of N-Benzylphthalimide from Phthalic Anhydride (B1165640) and Benzylamine (B48309)

Introduction

This compound, also known as 2-benzylisoindoline-1,3-dione, is a significant N-substituted phthalimide (B116566) derivative. The phthalimide moiety is a crucial structural component in various pharmacologically active compounds and serves as a key intermediate in numerous organic syntheses. Notably, it is fundamental to the Gabriel synthesis for the preparation of primary amines, where the phthaloyl group acts as an effective protecting group for the amine functionality. This guide provides a comprehensive overview of the primary synthetic routes to this compound from phthalic anhydride and benzylamine, focusing on detailed experimental protocols, comparative reaction data, and process workflows for researchers and professionals in chemical and pharmaceutical development.

Synthetic Methodologies

The synthesis of this compound from phthalic anhydride and benzylamine is primarily achieved through a direct condensation reaction. This transformation can be performed under various conditions, including conventional heating in a solvent, catalytic room-temperature reactions, and microwave-assisted solvent-free methods. Each approach offers distinct advantages regarding reaction time, yield, purity, and environmental impact.

1. Condensation in Glacial Acetic Acid: One of the most established methods involves the condensation of phthalic anhydride with benzylamine in glacial acetic acid under reflux conditions.[1] This reaction proceeds through a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the anhydride, leading to the formation of a phthalamic acid intermediate, which then cyclizes upon heating to form the imide bond and eliminate a molecule of water.

2. Catalytic Synthesis in Polar Aprotic Solvents: A more recent and efficient method utilizes phthalic acid (or anhydride) and benzylamine in the presence of a catalyst in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] A notable example employs a triethylamine/trinitromethane eutectic liquid as a catalyst, allowing the reaction to proceed at room temperature with high yields and purity.[2] This method avoids the high temperatures and sublimation of phthalic anhydride associated with older procedures.[2]

3. Microwave-Assisted Synthesis: To accelerate the reaction, microwave irradiation has been successfully applied.[3][4][5] This technique can dramatically reduce reaction times from hours to minutes. A solvent-free approach involves directly mixing phthalic anhydride and benzylamine and subjecting them to microwave irradiation, offering a greener and more efficient synthetic route.[3]

4. Gabriel Synthesis Variation: While the primary focus is on the direct reaction, it is relevant to mention the related Gabriel synthesis pathway. This method typically involves the N-alkylation of potassium phthalimide with a benzyl (B1604629) halide (e.g., benzyl chloride).[1][6][7][8][9] Although the starting materials differ, it represents a fundamental alternative for creating the N-benzyl bond in the phthalimide structure.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for various methods of synthesizing this compound, providing a clear comparison of reaction conditions and outcomes.

| Method | Reactants | Solvent | Catalyst/Reagent | Temperature | Time | Yield (%) | Purity (%) | Reference |

| Condensation | Phthalic Anhydride, Benzylamine | Glacial Acetic Acid | - | Reflux (~110-120°C) | 4–6 hours | >90 | - | [1] |

| Catalytic | Phthalic Acid, Benzylamine | N,N-Dimethylformamide (DMF) | Triethylamine/ Trinitromethane | Room Temp. | 2–4 hours | 83–90 | 99.3–99.8 | [2] |

| Gabriel Synthesis | Phthalimide, Benzyl Chloride | - | Anhydrous K₂CO₃ | 190°C | 3 hours | 72–79 | - | [6][8] |

| Microwave | Phthalic Anhydride, Benzylamine | Solvent-Free | - | Microwave (800 W) | 5 x 1 min | - | - | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Condensation in Glacial Acetic Acid

This protocol is based on the classical condensation method.[1]

-

Reaction Setup: Equip a round-bottomed flask with a reflux condenser.

-

Charging Reactants: To the flask, add phthalic anhydride (1.0 molar equivalent) and benzylamine (1.0 molar equivalent).

-

Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating.

-

Reaction: Heat the mixture to reflux (approximately 110–120°C) and maintain this temperature for 4 to 6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often crystallize out of the solution.

-

Purification: Filter the solid product and wash it with cold water to remove residual acetic acid. The crude product can be further purified by recrystallization from ethanol (B145695) or glacial acetic acid to yield pure this compound.[6]

Protocol 2: Catalytic Synthesis at Room Temperature

This protocol describes a modern, efficient synthesis using a eutectic catalyst.[2]

-

Reaction Setup: In a suitable reactor or flask, add 100 mL of N,N-Dimethylformamide (DMF).

-

Charging Reactants: Add phthalic acid (e.g., 16.5 g, 0.1 mol) to the solvent and stir at room temperature until uniformly mixed.

-

Addition of Amine and Catalyst: Sequentially add benzylamine (e.g., 21.2 g, 0.2 mol) and the triethylamine/trinitromethane catalyst (e.g., 3 g) while stirring.

-

Reaction: Continue stirring the mixture at room temperature and normal pressure for 3 hours.

-

Isolation: After the reaction is complete, add 100 mL of toluene (B28343) to the mixture.

-

Purification: Cool the mixture to 0–5°C to precipitate the product. Filter the solid to obtain the target compound. Recrystallize the crude product from ethanol. Collect the resulting white, needle-shaped solid by filtration and dry it under vacuum. This method can yield a product with over 99% purity.[2]

Protocol 3: Microwave-Assisted Solvent-Free Synthesis

This protocol outlines a rapid and environmentally friendly procedure.[3]

-

Reactant Preparation: In an open beaker suitable for microwave synthesis, thoroughly mix phthalic anhydride and benzylamine (1:1 molar ratio).

-

Microwave Irradiation: Place the beaker in a domestic microwave oven (e.g., 800 W) and irradiate the mixture for five successive one-minute periods. The solid mixture will liquefy during this process.

-

Work-up: Carefully cool the liquefied material. Add acetone (B3395972) to the mixture. The this compound product is typically insoluble in acetone and will precipitate.

-

Purification: Filter the solid product and wash with additional acetone to remove any unreacted starting materials or byproducts. The product can be dried in an oven or under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

References

- 1. This compound | 2142-01-0 | Benchchem [benchchem.com]

- 2. CN112409237B - Preparation method of this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. hakon-art.com [hakon-art.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Gabriel Synthesis [organic-chemistry.org]

An In-depth Technical Guide to N-Benzylphthalimide

This technical guide provides a comprehensive overview of N-Benzylphthalimide, a significant chemical compound in organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and biological relevance.

Chemical Identity

IUPAC Name: 2-benzylisoindole-1,3-dione[1][2][3][4]

Synonyms: this compound is also known by a variety of other names, reflecting its common usage and chemical database entries. These include:

-

Phthalimide (B116566), N-benzyl-[2][3]

-

1H-Isoindole-1,3(2H)-dione, 2-(phenylmethyl)-[2]

-

2-(Phenylmethyl)-1,3-isoindolinedione[2]

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[2][6] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₁NO₂ | [1][3][6] |

| Molecular Weight | 237.25 g/mol | [1][3][6] |

| Melting Point | 114-116 °C | [6] |

| Boiling Point | 379.79 °C (rough estimate) | [2][6] |

| Density | 1.3430 g/cm³ | [2][6] |

| Flash Point | 179.779 °C | [6] |

| Vapor Pressure | 2.19E-06 mmHg at 25°C | [6] |

| Solubility | Soluble in DMSO | [1][2] |

| pKa | -2.12 ± 0.20 (Predicted) | [6] |

| InChI Key | WITXFYCLPDFRNM-UHFFFAOYSA-N | [1][3] |

| CAS Number | 2142-01-0 | [1][3][6] |

Synthesis and Experimental Protocols

This compound is commonly synthesized via the nucleophilic substitution reaction between a phthalimide salt and a benzyl (B1604629) halide, or by the condensation of phthalic anhydride (B1165640) with benzylamine (B48309).[5][7][8] Below are detailed protocols for two established methods.

Method 1: From Phthalimide and Benzyl Chloride

This procedure involves the reaction of phthalimide with benzyl chloride in the presence of a weak base, such as potassium carbonate.[7][8]

Experimental Protocol:

-

Mixing Reagents: In a suitable reaction flask, create an intimate mixture of 294 g (2 moles) of phthalimide and 166 g (1.2 moles) of anhydrous potassium carbonate. It is crucial that the potassium carbonate is finely powdered and thoroughly mixed with the phthalimide.[8]

-

Addition of Benzyl Chloride: Add 506 g (4 moles) of benzyl chloride to the mixture.[8]

-

Reaction: Heat the mixture in an oil bath at 190°C under a reflux condenser for three hours.[8]

-

Work-up: While the mixture is still hot, remove the excess benzyl chloride by steam distillation. The this compound product will begin to crystallize during this process.[8]

-

Isolation and Purification: Cool the mixture to complete crystallization. Filter the solid product using a Büchner funnel and wash it thoroughly with water. Further wash the crude product with 400 cc of 60% ethanol (B145695).[8]

-

Drying and Recrystallization: Dry the product. The yield is typically between 340-375 g (72-79%).[8] For higher purity, the product can be recrystallized from glacial acetic acid, yielding a final product with a melting point of 116°C.[7]

Method 2: From Phthalic Anhydride and Benzylamine

This method involves the direct condensation of phthalic anhydride with benzylamine, typically in a solvent like glacial acetic acid.[5][6][7]

Experimental Protocol:

-

Reagent Setup: In a reaction flask equipped with a reflux condenser, dissolve phthalic anhydride in glacial acetic acid.

-

Addition of Benzylamine: Slowly add an equimolar amount of benzylamine to the solution.

-

Reaction: Heat the mixture to reflux. The reaction proceeds via a nucleophilic acyl substitution, forming the imide ring.[5]

-

Isolation: Upon completion of the reaction, cool the mixture to allow the this compound to crystallize.

-

Purification: Collect the crystals by filtration, wash with a cold solvent (e.g., ethanol or water) to remove impurities, and dry.

The following diagram illustrates the general workflow for the synthesis of this compound from phthalimide and benzyl chloride.

Biological Activity and Applications

This compound serves as a versatile building block in organic synthesis and has demonstrated notable biological activity.

Role in Organic Synthesis

The phthalimide group in this compound makes it a valuable precursor for various organic molecules. It is a key intermediate in the Gabriel synthesis of primary amines, where cleavage of the imide ring yields benzylamine.[5] It is also used in the synthesis of other complex structures, including heterocyclic compounds and porphyrin derivatives.[7]

Biological Significance

-

Androgen Receptor Antagonism: this compound has been identified as a potent non-steroidal androgen receptor antagonist.[5] Androgen receptor antagonists are crucial in the treatment of prostate cancer by inhibiting the receptor's activity.[9][10] The specific mechanism by which this compound exerts this effect is a subject of ongoing research.

-

Anticancer and Antibacterial Potential: Research has indicated that this compound and its derivatives exhibit potential as anticancer and antibacterial agents.[2] Some studies suggest it can induce apoptosis and inhibit cell cycle progression in certain cancer cell lines.[1]

The general mechanism of androgen receptor (AR) antagonism, which compounds like this compound are investigated for, is depicted below.

References

- 1. Buy this compound (EVT-261723) | 2142-01-0 [evitachem.com]

- 2. Buy this compound | 2142-01-0 | >98% [smolecule.com]

- 3. Benzylphthalimide | C15H11NO2 | CID 75059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 2142-01-0 | Benchchem [benchchem.com]

- 6. Cas 2142-01-0,this compound | lookchem [lookchem.com]

- 7. This compound | 2142-01-0 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Spectroscopic data of N-Benzylphthalimide (¹H NMR, ¹³C NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for N-Benzylphthalimide (2-benzylisoindoline-1,3-dione), a key intermediate in various organic syntheses, including the Gabriel synthesis of primary amines. The following sections detail its proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and infrared (IR) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural features of this compound give rise to characteristic signals in different spectroscopic analyses. The quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy are summarized in the tables below for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of this compound is characterized by signals arising from the protons of the benzyl (B1604629) group and the phthalimide (B116566) moiety.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.82 | Multiplet | 2H | Aromatic Protons (Phthalimide) |

| 7.66 | Multiplet | 2H | Aromatic Protons (Phthalimide) |

| 7.53 - 7.17 | Multiplet | 5H | Aromatic Protons (Benzyl) |

| 4.83 | Singlet | 2H | Methylene Protons (-CH₂-) |

Solvent: CDCl₃, Reference: TMS (0.00 ppm)[1]

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are indicative of the different carbon environments within this compound.

| Chemical Shift (δ) ppm | Assignment |

| 167.9 | Carbonyl Carbon (C=O) |

| 136.4 | Quaternary Aromatic Carbon (Benzyl) |

| 134.0 | Aromatic CH (Phthalimide) |

| 132.1 | Quaternary Aromatic Carbon (Phthalimide) |

| 128.8 | Aromatic CH (Benzyl) |

| 128.2 | Aromatic CH (Benzyl) |

| 127.7 | Aromatic CH (Benzyl) |

| 123.4 | Aromatic CH (Phthalimide) |

| 42.1 | Methylene Carbon (-CH₂-) |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)[1]

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups, most notably the strong carbonyl stretches of the imide group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1770 | Strong | Asymmetric C=O Stretch (Imide) |

| 1710 | Strong | Symmetric C=O Stretch (Imide) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (for ¹H NMR).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

-

Instrument: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse sequence

-

Spectral Width: 0-10 ppm

-

Number of Scans: 16

-

Relaxation Delay: 1 s

¹³C NMR Spectroscopy Parameters:

-

Instrument: 100 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled pulse sequence

-

Spectral Width: 0-200 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 2 s

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound with dry potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis of this compound.

References

Mass Spectrometry Analysis of N-Benzylphthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of N-Benzylphthalimide (C₁₅H₁₁NO₂), a compound of interest in synthetic chemistry and drug development. This document details the compound's fragmentation patterns under electron ionization, presents quantitative data, and outlines a detailed experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Core Data Presentation

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The quantitative data, compiled from experimental GC-MS analysis, is summarized below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 237 | 100 | [C₁₅H₁₁NO₂]⁺• (Molecular Ion) |

| 146 | Variable | [C₈H₄NO₂]⁺ |

| 105 | Variable | [C₇H₅O]⁺ |

| 104 | High | [C₈H₄O]⁺• |

| 91 | High | [C₇H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Table 1: Key fragment ions of this compound observed in mass spectrometry.

Electron Ionization Fragmentation Pathway

The fragmentation of this compound upon electron ionization (EI) follows predictable pathways driven by the stability of the resulting cations and radical cations. The primary fragmentation involves the cleavage of the bond between the nitrogen atom and the benzylic methylene (B1212753) group.

A key fragmentation pathway involves an alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the benzyl (B1604629) group.[1] This results in the formation of a stable phthalimide (B116566) cation radical. The benzyl cation readily rearranges to the highly stable tropylium (B1234903) ion. Further fragmentation of the phthalimide ring structure also occurs.

Below is a diagram illustrating the proposed fragmentation pathway of this compound.

Experimental Protocols

This section outlines a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Dissolution: Accurately weigh a small amount of this compound standard and dissolve it in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a final concentration of approximately 1 mg/mL.

-

Dilution: Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards, if quantitative analysis is required.

-

Filtration: For samples extracted from complex matrices, filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the GC-MS system.

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in splitless mode at 250°C.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5MS or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 10 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-300.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

-

Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

-

Identify the molecular ion and the major fragment ions. Compare the obtained spectrum with a reference library spectrum for confirmation.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the GC-MS analysis of this compound.

References

Crystal structure of N-Benzylphthalimide

An In-depth Technical Guide on the Crystal Structure of N-Benzylphthalimide

Abstract

This compound (NBPT), a significant N-substituted phthalimide (B116566), presents a distinct three-dimensional architecture in its solid state. This guide provides a comprehensive analysis of its crystal structure, determined primarily through single-crystal X-ray diffraction. Key findings reveal a non-planar, "roof-shaped" molecule crystallizing in a triclinic system, dominated by π-π stacking interactions. This document consolidates crystallographic data, details the experimental methodology for its determination, and presents key structural parameters for researchers, scientists, and drug development professionals.

Introduction

This compound (IUPAC name: 2-benzylisoindole-1,3-dione; CAS No: 2142-01-0) is an organic compound featuring a planar phthalimide core linked to a benzyl (B1604629) group via a methylene (B1212753) bridge.[1][2][3][4][5] Its molecular formula is C₁₅H₁₁NO₂, with a molecular weight of 237.25 g/mol .[6][7][8] NBPT serves as a valuable intermediate in organic synthesis, including for N-benzylisoindole and various porphyrin derivatives.[2][5] It has also been identified as a potent non-steroidal androgen antagonist, highlighting its relevance in drug development.[1] Understanding its solid-state conformation and packing is crucial for predicting its physical properties and interactions in various applications.

Molecular Geometry and Conformation

The molecular geometry of this compound is characterized by its non-planar, "roof-shaped" conformation.[1][2][3][4][5][6] This structure arises from the connection of two distinct planar fragments—the phthalimide ring and the phenyl ring—through a sp³-hybridized methylene carbon.[6] The two aromatic systems are oriented nearly perpendicular to each other, with a reported dihedral angle between the plane of the phthalimide moiety and the phenyl ring of approximately 81° to 87°.[1][6]

Caption: Logical relationship of this compound's molecular conformation.

Crystallographic Data

Single-crystal X-ray diffraction studies have elucidated the precise arrangement of atoms in the crystalline state of this compound.[1] The compound is most commonly found to crystallize in a triclinic system, which is detailed below.[4][6]

Crystal System and Unit Cell Parameters

The crystallographic data for the triclinic polymorph of this compound, determined at 100 K, are summarized in the table below.[4][6]

| Parameter | Value | Reference |

| Crystal System | Triclinic | [4][6] |

| Space Group | P-1 | [4][6] |

| a | 7.1159(3) Å | [4][6] |

| b | 8.4691(3) Å | [6] |

| c | 10.1461(5) Å | [4][6] |

| α | 99.480(2)° | [6] |

| β | 97.648(2)° | [4][6] |

| γ | 106.745(2)° | [6] |

| Volume (V) | 566.9 ų | [4][6] |

| Molecules per cell (Z) | 2 | [6] |

Key Bond Lengths and Angles

Analysis of the crystallographic data provides precise measurements of intramolecular distances and angles, which conform to expected values for organic compounds with imide and benzyl functionalities.[6]

| Parameter | Value | Method | Reference |

| C=O Bond Length (mean) | ~1.21 Å | X-ray Diffraction | [1][6] |

| C–N (imide) Bond Length | ~1.38 Å | X-ray Diffraction | [1][6] |

| N1–C9–C10 Bond Angle | 111.18(13)° - 114.2° | X-ray Diffraction | [4][6] |

Crystal Packing and Intermolecular Interactions

The arrangement of this compound molecules in the crystal lattice is highly ordered. The structure features parallel layers of phthalimide units that stack along the crystallographic a-axis.[1][2][3][4][5]

Key intermolecular forces stabilizing the crystal structure include:

-

π-π Stacking: Significant π-π stacking interactions are observed between the aromatic phthalimide rings of adjacent molecules.[6] The interplanar distances are 3.394(2) Å and 3.495(2) Å, indicating strong orbital overlap that contributes to the stability of the crystal packing.[4][6]

-

Hydrogen Bonding: Weak, non-classical carbon-hydrogen to oxygen (C–H···O) hydrogen bonds form between the methylene and aromatic hydrogen atoms and the carbonyl oxygen atoms of neighboring molecules, further stabilizing the crystal structure.[6]

Experimental Methodology: Single-Crystal X-ray Diffraction

The determination of this compound's crystal structure is achieved through single-crystal X-ray crystallography. This powerful technique allows for the precise three-dimensional mapping of atomic positions within a single crystal.[1]

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection and Refinement

High-quality single crystals of this compound are selected and mounted on a diffractometer. Data is typically collected at a low temperature (100 K) to minimize thermal vibrations.[4][6] The structure is solved using direct methods and refined by a full-matrix least-squares procedure on F².[4]

| Parameter | Value | Reference |

| Temperature | 100 K | [4][6] |

| Radiation | Mo Kα | [4] |

| Solution Method | Direct Methods | [4] |

| Refinement Method | Full-matrix least-squares on F² | [4] |

| R-factor | 0.043 | [4] |

| wR-factor | 0.108 | [4] |

| Data-to-parameter ratio | 11.7 | [4] |

Synthesis Overview

While the focus of this guide is the crystal structure, understanding its synthesis provides context. This compound is commonly prepared through the condensation reaction of phthalic anhydride (B1165640) with benzylamine, often in glacial acetic acid under reflux.[1][2][3][5] Another established method involves the reaction of phthalimide with a base like potassium carbonate, followed by alkylation with benzyl chloride.[2][5]

Caption: A common synthesis route for this compound.

Conclusion

The crystal structure of this compound is well-defined, exhibiting a triclinic system with a distinct non-planar molecular conformation. The solid-state architecture is primarily stabilized by extensive π-π stacking of the phthalimide rings and augmented by weak intermolecular C–H···O hydrogen bonds. The detailed crystallographic data and structural parameters presented in this guide offer a foundational resource for professionals in chemistry and drug development, enabling a deeper understanding of this compound's physicochemical properties and potential applications.

References

- 1. This compound | 2142-01-0 | Benchchem [benchchem.com]

- 2. Cas 2142-01-0,this compound | lookchem [lookchem.com]

- 3. This compound | 2142-01-0 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 2142-01-0 [m.chemicalbook.com]

- 6. Buy this compound | 2142-01-0 | >98% [smolecule.com]

- 7. Benzylphthalimide | C15H11NO2 | CID 75059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide to the Solubility of N-Benzylphthalimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of N-Benzylphthalimide in various organic solvents. Recognizing the critical role of solubility in chemical synthesis, purification, and formulation development, this document collates available qualitative solubility information, presents detailed experimental protocols for solubility determination, and offers a logical framework for solvent selection. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on providing the foundational knowledge and methodologies required for researchers to determine the solubility of this compound in their specific applications.

Introduction

This compound is a chemical compound with applications in organic synthesis, serving as a key intermediate in the preparation of various nitrogen-containing molecules. Its solubility in organic solvents is a fundamental physical property that dictates its behavior in reaction media, its purification via recrystallization, and its formulation for various applications. An understanding of its solubility profile is therefore essential for optimizing experimental conditions and achieving desired product purity and yield.

Qualitative Solubility of this compound

Qualitative observations from various sources indicate the general solubility behavior of this compound in several common organic solvents. This information is crucial for initial solvent screening for processes like chemical reactions and recrystallization.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent Family | Solvent | Qualitative Solubility | Source |

| Protic Solvents | Methanol | Used as a recrystallization solvent[1] | Patent Data |

| Ethanol | Used as a recrystallization solvent[1] | Patent Data | |

| Aprotic Solvents | Dimethylformamide (DMF) | Soluble; used as a reaction solvent[2] | Patent Data |

| Dimethyl Sulfoxide (DMSO) | Soluble | Chemical Data | |

| Toluene | Used in the work-up process to precipitate the product[1] | Patent Data |

Note: The term "recrystallization solvent" implies that this compound is sparingly soluble at room temperature but significantly more soluble at elevated temperatures in that particular solvent.

Experimental Protocols for Solubility Determination

The absence of comprehensive quantitative solubility data necessitates the use of standardized experimental methods to determine these values. The following protocols describe common and reliable techniques for measuring the solubility of a solid organic compound like this compound in a given solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[1][3][4][5] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours) and their concentrations measured. Equilibrium is reached when consecutive measurements yield the same concentration.[1]

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, known volume of the saturated solution into a pre-weighed, dry evaporating dish or beaker.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of this compound.

-

Once the solvent is completely removed, cool the container to room temperature in a desiccator and weigh it accurately.

-

Repeat the drying and weighing process until a constant mass is obtained.[1][5]

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the container minus the initial mass of the empty container.

-

Solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV-Visible absorption spectrum in the chosen solvent.[6][7][8][9] It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The resulting plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Preparation and Measurement:

-

Withdraw a small, known volume of the clear, filtered supernatant from the saturated solution.

-

Dilute this sample with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at the given temperature.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. CN112409237B - Preparation method of this compound - Google Patents [patents.google.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. scirp.org [scirp.org]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of N-Benzylphthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of N-Benzylphthalimide, with a focus on its melting point and physical appearance. Detailed experimental protocols for the determination of these properties are included, along with a summary of its key physicochemical data.

Physicochemical Properties of this compound

This compound, also known as 2-benzylisoindoline-1,3-dione, is an N-substituted phthalimide (B116566).[1][2][3][4] It is a compound of interest in organic synthesis, serving as an intermediate in the preparation of various molecules, including potential pharmaceutical compounds.[4] The physical characteristics of this compound are crucial for its identification, purity assessment, and application in further chemical reactions.

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| Melting Point | 114-116 °C | [1][2][4][5][6][7][8] |

| 115.0-119.0 °C | ||

| Molecular Formula | C₁₅H₁₁NO₂ | [4][5][9] |

| Molecular Weight | 237.25 g/mol | [1][3][4][5][9] |

| Boiling Point | 393.1 °C at 760 mmHg | [5] |

| ~379.79 °C (estimate) | [4][7] | |

| Density | 1.311 g/cm³ | [5] |

| ~1.34 g/cm³ | [7] | |

| Refractive Index | 1.66 | [5] |

| ~1.55 (estimate) | [7] | |

| Solubility | Soluble in DMSO |

Physical Appearance

This compound typically presents as a white to light yellow crystalline solid.[4][7] It has also been described as appearing in the form of colorless to light-yellow crystalline needles. The color can be an indicator of purity, with purer samples tending to be white.[10]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its physical properties.

A common method for the preparation of this compound involves the reaction of phthalic anhydride (B1165640) with benzylamine (B48309) in glacial acetic acid.[1][2][3][4] An alternative published procedure is as follows:

-

Reaction Setup: An intimate mixture of 1.2 moles of anhydrous potassium carbonate and 2 moles of phthalimide is prepared.[6] To this mixture, 4 moles of benzyl (B1604629) chloride are added.[6]

-

Heating: The reaction mixture is heated in an oil bath at 190°C under a reflux condenser for three hours.[6]

-

Workup: While the mixture is still hot, excess benzyl chloride is removed by steam distillation.[6] As the distillation proceeds, the this compound product crystallizes.[6] The mixture is then cooled rapidly with vigorous agitation to yield a fine solid.[6]

-

Purification: The solid product is collected by filtration on a Büchner funnel, washed thoroughly with water, and then with 60% ethanol.[6] For further purification, the product can be recrystallized from glacial acetic acid.[6]

The determination of the physical appearance of a chemical compound is a qualitative assessment.[11]

-

Objective: To visually inspect and describe the physical state, color, and form of the substance.

-

Procedure:

-

A small, representative sample of this compound is placed on a clean, white surface, such as a watch glass or a piece of filter paper.

-

The sample is observed under good lighting conditions, preferably against a white background to ensure accurate color perception.[10]

-

The physical state at room temperature and standard pressure is noted (e.g., solid).

-

The color of the material is described (e.g., white, off-white, light yellow).

-

The form or morphology of the solid is characterized (e.g., crystalline powder, needles, granules).

-

The melting point of a crystalline solid is a key physical property used for identification and as a criterion for purity. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to depress the melting point and broaden the melting range.

-

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[1]

-

Procedure:

-

Sample Preparation: A small amount of dry, finely powdered this compound is introduced into the open end of a capillary tube.[7] The tube is tapped gently to pack the solid into the sealed end to a height of 1-2 cm.[4][7]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[1][7]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[7] The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[7]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[4][7] The temperature at which the entire sample has completely melted into a transparent liquid is recorded as the end of the melting range.[4][7]

-

Reporting: The melting point is reported as a range of these two temperatures. For this compound, a typical range would be 114-116°C.[1][6][7]

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow from the synthesis of this compound to its physical characterization.

Caption: Workflow for the synthesis and physical characterization of this compound.

References

- 1. westlab.com [westlab.com]

- 2. prepchem.com [prepchem.com]

- 3. davjalandhar.com [davjalandhar.com]

- 4. byjus.com [byjus.com]

- 5. CN112409237B - Preparation method of this compound - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 9. scribd.com [scribd.com]

- 10. Physical Appearance Determination Of A Drug Substance Utilizing A Commercially Available Color Guide [pharmaceuticalonline.com]

- 11. chemsafetypro.com [chemsafetypro.com]

Thermogravimetric Analysis of N-Benzylphthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of N-Benzylphthalimide. While specific experimental TGA data for this compound is not extensively available in peer-reviewed literature, this document outlines a standardized experimental protocol, presents hypothetical quantitative data based on known chemical properties, and discusses a plausible thermal decomposition pathway. This guide serves as a valuable resource for researchers planning to conduct thermal analysis on this compound or similar N-substituted phthalimides.

Introduction to this compound and its Thermal Stability

This compound is a chemical compound with the formula C₁₅H₁₁NO₂. It is a derivative of phthalimide (B116566) and finds applications in organic synthesis and medicinal chemistry. A crucial aspect of its characterization, particularly for applications in materials science and drug development, is its thermal stability. Thermogravimetric analysis is a key technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Initial indications from available literature suggest that the onset of decomposition for this compound occurs at temperatures above 250 °C. The primary decomposition mechanism is believed to involve benzylic fragmentation.

Experimental Protocol for Thermogravimetric Analysis

The following section details a standardized protocol for conducting the thermogravimetric analysis of this compound.

2.1. Instrumentation

A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a furnace capable of reaching at least 600 °C. The instrument should be coupled with a data acquisition and analysis software.

2.2. Sample Preparation

A small sample of high-purity this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan, commonly made of alumina (B75360) or platinum.

2.3. TGA Parameters

The following experimental parameters are recommended:

| Parameter | Recommended Value |

| Heating Rate | 10 °C/min |

| Temperature Range | Ambient to 600 °C |

| Atmosphere | Inert (Nitrogen) |

| Flow Rate | 50 mL/min |

| Sample Mass | 5-10 mg |

| Sample Pan | Alumina or Platinum |

2.4. Experimental Workflow

The general workflow for the TGA of this compound is illustrated in the diagram below.

Hypothetical TGA Data and Interpretation

Based on the known structure of this compound and the general behavior of similar organic compounds, a hypothetical TGA curve would likely exhibit a single, well-defined decomposition step in an inert atmosphere. The initial mass loss would be attributed to the cleavage of the benzyl (B1604629) group.

Table 1: Hypothetical Quantitative TGA Data for this compound

| Parameter | Hypothetical Value |

| Onset Decomposition Temperature (T_onset) | ~ 260 °C |

| Peak Decomposition Temperature (T_peak) | ~ 290 °C |

| Decomposition Range | 250 - 350 °C |

| Mass Loss in Main Decomposition Step | ~ 38.4 % |

| Residue at 600 °C | ~ 0 % |

Note: The hypothetical mass loss of ~38.4% corresponds to the theoretical mass percentage of the benzyl group (C₇H₇) in the this compound molecule (C₁₅H₁₁NO₂).

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is proposed to initiate with the homolytic cleavage of the C-N bond between the benzyl group and the phthalimide nitrogen. This benzylic fragmentation is the weakest bond in the molecule and is consistent with the initial qualitative observations.

The proposed decomposition pathway is visualized in the following diagram:

Following the initial fragmentation, the resulting benzyl and phthalimide radicals are expected to undergo further complex reactions, leading to the formation of a variety of smaller volatile fragments. A complete analysis of these secondary decomposition products would require coupling the TGA instrument with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

Conclusion

This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound for researchers and professionals in drug development and materials science. While awaiting detailed experimental data, the outlined protocol, hypothetical data, and proposed decomposition pathway offer a robust starting point for experimental design and data interpretation. The thermal stability of this compound, with a decomposition onset above 250 °C, suggests it is a relatively stable compound at ambient and moderately elevated temperatures. For a more in-depth analysis, further investigation using coupled techniques like TGA-MS is recommended to identify the specific volatile products of decomposition.

Quantum Chemical Insights into N-Benzylphthalimide: A Technical Guide for Researchers

An in-depth analysis of the synthesis, spectroscopic properties, and theoretical electronic structure of N-Benzylphthalimide, a versatile building block in medicinal and materials chemistry.

This technical guide provides a comprehensive overview of the quantum chemical studies on this compound (NBPT), catering to researchers, scientists, and professionals in drug development and materials science. The document delves into the synthesis, detailed spectroscopic analysis, and advanced theoretical calculations to elucidate the molecule's structural and electronic properties.

Introduction

This compound, with the chemical formula C₁₅H₁₁NO₂, is an N-substituted phthalimide (B116566) derivative.[1] It serves as a crucial intermediate in the synthesis of various fine chemicals, including aliphatic primary amines and alpha-amino acids, making it significant in the pharmaceutical and agrochemical industries.[2][3] The molecule consists of a planar phthalimide ring connected to a phenyl ring through a methylene (B1212753) group, resulting in a distinct non-planar, "rooftop" geometry.[3] Understanding the intricate relationship between its structure and electronic characteristics is paramount for designing novel molecules with tailored functionalities. This guide combines experimental findings with quantum chemical calculations to provide a holistic view of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. The most common approaches involve the reaction of phthalimide with a benzyl (B1604629) halide or the condensation of phthalic anhydride (B1165640) with benzylamine (B48309).

Gabriel Synthesis from Phthalimide and Benzyl Chloride

A well-established method for preparing this compound is a variation of the Gabriel synthesis.[3][4]

Experimental Protocol:

-

An intimate mixture of 294 g (2 moles) of phthalimide and 166 g (1.2 moles) of anhydrous potassium carbonate is prepared.[5]

-

To this mixture, 506 g (4 moles) of benzyl chloride is added.[5]

-

The reaction mixture is heated at 190°C under a reflux condenser for three hours.[5]

-

After the reaction, excess benzyl chloride is removed by steam distillation while the mixture is still hot. This compound crystallizes during this process.[5]

-

The mixture is then cooled rapidly with vigorous agitation to obtain a fine precipitate.[5]

-

The solid product is collected by filtration using a Büchner funnel, washed thoroughly with water, and then with 400 cc of 60% alcohol.[5]

-

The crude product is purified by crystallization from glacial acetic acid to yield this compound with a melting point of 116°C.[6]

Condensation of Phthalic Anhydride and Benzylamine

This compound can also be synthesized by the reaction of phthalic anhydride with benzylamine in glacial acetic acid.[3][6]

Experimental Protocol:

-

Phthalic anhydride is reacted with benzylamine in the presence of glacial acetic acid.[3][6]

-

The mixture is refluxed to drive the condensation reaction, leading to the formation of the imide bond.[3]

-

Upon completion, the reaction mixture is cooled, and the product is isolated, typically through filtration.

-

The crude product can be purified by recrystallization.

A greener alternative to this method utilizes a eutectic body catalyst at room temperature and pressure, simplifying the process and reducing environmental impact.[3]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and understanding the vibrational modes of this compound.

FT-IR and FT-Raman Spectroscopy

Vibrational spectroscopy provides insights into the functional groups and vibrational modes of the molecule.[3] The key vibrational frequencies for this compound are summarized in the table below.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (DFT) (cm⁻¹) |

| C=O antisymmetric stretching | 1770 | - | - |

| C=O symmetric stretching | 1710, 1708 | - | - |

| C-N stretching | 1370 | - | - |

| Ring deformation | 716 | Below 700 | - |

| Methylene C-H stretching | - | - | - |

| Aromatic C-H stretching | - | - | - |

Table 1: Key Vibrational Frequencies of this compound. Data sourced from[7][8]. Note: A complete theoretical dataset for all modes was not available in the searched literature.

Methodology for Spectroscopic Analysis:

-

FT-IR Spectroscopy: Infrared spectra are typically recorded using a spectrometer, with the sample prepared as a KBr pellet or measured using an Attenuated Total Reflectance (ATR) accessory.[9]

-

FT-Raman Spectroscopy: Raman spectra are obtained using a laser excitation source. The scattered light is collected and analyzed to determine the vibrational modes.[9]

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules.[3][10] For this compound, these calculations provide a deeper understanding of its properties that complements experimental data.

Computational Methodology:

Quantum chemical calculations are typically performed using software packages like Gaussian.[11] The B3LYP functional with a basis set such as 6-311++G(d,p) is commonly employed for geometry optimization and frequency calculations.[7][12]

Molecular Geometry